1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)-
Description
The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)- belongs to a class of tricyclic imidazo-purine derivatives. These compounds are structurally characterized by a fused imidazo-purine core with substitutions at positions 1, 7, and 6.
The imidazo-purine scaffold is known for its interaction with adenosine receptors (A1, A2A, A3) and serotonin receptors (5-HT1A, 5-HT7), making it a promising candidate for neurological and psychiatric therapeutics . Substitutions at the 8-position, such as arylpiperazinylalkyl or phenethyl groups, are critical for modulating receptor affinity, metabolic stability, and blood-brain barrier penetration .
Properties
CAS No. |
85592-09-2 |
|---|---|
Molecular Formula |
C19H21N5O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O4/c1-11-10-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23(11)8-7-12-5-6-13(27-3)14(9-12)28-4/h5-6,9-10H,7-8H2,1-4H3,(H,21,25,26) |
InChI Key |
MNZJVZXHIUPKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Biological Activity
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, specifically the derivative 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)-, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of imidazopurine derivatives that have shown efficacy in various therapeutic applications, particularly concerning their interactions with serotonin receptors.
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 85592-09-2 |
| Chemical Structure | Chemical Structure |
Research indicates that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor . This receptor is a significant target for antidepressant therapies due to its role in mood regulation. The intrinsic activity at this receptor has been linked to various antidepressant-like effects observed in preclinical models.
Antidepressant-Like Activity
A study published in PLoS ONE evaluated the antidepressant-like properties of two related imidazopurine derivatives (AZ-853 and AZ-861), which share structural similarities with the compound . The findings indicated:
- Increased Activity : Both compounds demonstrated significant antidepressant-like effects in the forced swim test (FST), a standard model for assessing depression in rodents.
- Mechanism : The effects were partially mediated through activation of the 5-HT1A receptor, suggesting that similar mechanisms may apply to 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives.
- Safety Profile : The studies also assessed the safety profile of these compounds, indicating that they did not exhibit anticholinergic properties but caused mild sedation and metabolic disturbances after repeated administration .
Comparative Analysis of Related Compounds
To better understand the biological activity of 1H-Imidazo(2,1-f)purine derivatives, a comparison with other compounds was made:
| Compound Name | Antidepressant Activity | Safety Profile |
|---|---|---|
| AZ-853 | High | Mild sedation; weight gain |
| AZ-861 | Moderate | No significant weight change |
| 1H-Imidazo(2,1-f) | Pending further studies | Requires evaluation |
Scientific Research Applications
Chemistry
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione is utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules. The compound can undergo various chemical reactions including:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Yields reduced forms of the compound.
- Substitution : Participates in substitution reactions to create diverse derivatives.
Biology
Research has identified several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in various biological pathways.
- Receptor Binding : It interacts with multiple receptors, influencing numerous physiological processes.
Medicine
The therapeutic potential of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione is notable in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines. For instance, derivatives have shown efficacy against human tumor cell lines.
- Antiviral Properties : Some studies indicate that it may inhibit viral replication by interacting with viral enzymes.
- Antidepressant Effects : The compound has been investigated for its ability to act as a serotonin receptor ligand (5-HT_1A and 5-HT_7), demonstrating potential antidepressant-like effects.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[2,1-f]purines:
-
Antidepressant Activity Study :
- Researchers demonstrated that compounds similar to 1H-Imidazo(2,1-f)purine can significantly affect mood regulation through serotonin receptor modulation. In vivo testing revealed promising antidepressant-like effects in forced swim tests (FST).
-
Antiviral Properties Investigation :
- A study highlighted the antiviral activity against various strains, suggesting that the mechanism involves inhibition of viral replication through interactions with viral enzymes.
-
Anticancer Potential Research :
- Investigations into related compounds indicated potential efficacy against human tumor cell lines by inducing apoptosis.
Uniqueness
The distinct structural configuration of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione imparts unique chemical and biological properties compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural variations among imidazo-purine derivatives include:
- Substituent type (e.g., phenethyl, piperazinylalkyl, or isoquinolinyl groups).
- Substituent position (e.g., fluorophenyl vs. trifluoromethylphenyl on the arylpiperazine moiety).
- Alkyl chain length (e.g., butyl vs. pentyl linkers).
These modifications significantly impact receptor binding, functional activity, and side-effect profiles. Below is a comparative analysis of closely related compounds:
Table 1: Receptor Affinity and Functional Activity of Selected Imidazo-Purine Derivatives
*The target compound’s 3,4-dimethoxyphenethyl group may enhance lipophilicity and A2A/A3 receptor binding compared to piperazinyl derivatives, based on trends observed in and .
Structural Determinants of Activity
- Fluorine/Trifluoromethyl Groups : Enhance 5-HT1A affinity and selectivity over 5-HT7 (e.g., AZ-853 vs. AZ-861) .
- Dimethoxy Groups : Improve A2A receptor binding (Ki ~ 0.31 µM) and PDE inhibition ().
- Phenethyl vs. Piperazinylalkyl Chains: Phenethyl groups may reduce PDE affinity but increase adenosine receptor interaction, as seen in related xanthine derivatives .
Preparation Methods
General Strategy
The synthesis of this compound typically follows a multi-step organic synthesis approach involving:
- Construction of the imidazo[2,1-f]purine core: This is generally achieved by cyclization reactions involving amido-nitriles or related precursors under controlled conditions.
- Introduction of methyl groups at positions 1 and 7: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed.
- Attachment of the 3,4-dimethoxyphenethyl substituent at position 8: This is commonly introduced via nucleophilic substitution or cross-coupling reactions using appropriately functionalized phenethyl derivatives.
Specific Synthetic Methodologies
- Cyclization of Amido-Nitriles: The imidazo ring is formed by cyclizing amido-nitriles under mild conditions, often catalyzed by transition metals such as nickel. This involves addition to nitriles, proto-demetallation, tautomerization, and dehydrative cyclization steps to yield the fused heterocyclic system.
- Alkylation Steps: Methyl groups at N-1 and N-7 positions are introduced by selective alkylation using methyl halides in the presence of bases like sodium hydride or potassium carbonate.
- Phenethyl Substituent Introduction: The 3,4-dimethoxyphenethyl group is typically introduced via nucleophilic substitution on a suitable leaving group at position 8 or by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) if the precursor contains halogen substituents.
Reaction Conditions
- Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, chosen for their ability to dissolve both organic and inorganic reagents.
- Temperature: Reactions are often conducted at moderate temperatures (50–120 °C) to optimize yield while minimizing side reactions.
- Catalysts: Transition metal catalysts (nickel, palladium) are used for cyclization and coupling steps.
- Purification: Final products are purified by recrystallization or chromatographic techniques (silica gel column chromatography, preparative HPLC).
Industrial and Scale-Up Considerations
- Optimization of Reaction Parameters: Industrial synthesis focuses on maximizing yield and purity by optimizing catalyst loading, reaction time, and temperature.
- Continuous Flow Synthesis: To improve scalability and reproducibility, continuous flow reactors may be employed, allowing precise control over reaction conditions and enhanced safety.
- Purification Techniques: Large-scale purification often involves crystallization and solvent extraction to ensure removal of impurities and by-products.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization of amido-nitrile | Amido-nitrile precursor, Ni catalyst, DMF, 80 °C | Formation of imidazo[2,1-f]purine core |
| 2 | N-alkylation | Methyl iodide, base (NaH or K2CO3), DMF, 60 °C | Introduction of methyl groups at N-1 and N-7 |
| 3 | Substituent introduction | 3,4-dimethoxyphenethyl halide, Pd catalyst, base, DMSO, 100 °C | Attachment of 3,4-dimethoxyphenethyl group at C-8 |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure target compound |
Research Findings and Analytical Data
- Yield and Purity: Reported yields for similar imidazo-purine derivatives range from 60% to 85% depending on reaction optimization. Purity is typically confirmed by NMR, HPLC, and mass spectrometry.
- Structural Confirmation: Characterization by ^1H and ^13C NMR spectroscopy confirms the presence of methyl and 3,4-dimethoxyphenethyl substituents. Mass spectrometry verifies molecular weight consistent with the formula C19H21N5O4.
- Reaction Mechanism Insights: The cyclization step proceeds via nucleophilic attack of the amido group on the nitrile carbon, followed by ring closure and tautomerization to form the fused heterocycle.
Comparative Analysis with Related Compounds
| Feature | Target Compound | Related Imidazo-purine Derivatives |
|---|---|---|
| Core Structure | Imidazo[2,1-f]purine-2,4-dione | Similar fused heterocycles |
| Substituents | 1,7-dimethyl, 8-(3,4-dimethoxyphenethyl) | Variations include ethyl, butyl, phenyl groups |
| Synthetic Complexity | Multi-step, requires selective alkylation and coupling | Similar multi-step syntheses with different substituents |
| Biological Relevance | Potential pharmacological activity due to substitution pattern | Varied biological activities depending on substituents |
Q & A
Basic Research Questions
Q. What synthetic pathways are used to synthesize 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives?
- Methodology : The core scaffold is synthesized via N7-alkylation of 8-substituted xanthines with bromoacetic acid in anhydrous DMF, followed by intramolecular cyclization in acetic anhydride. Substituents like the 3,4-dimethoxyphenethyl group are introduced using alkylation or coupling reactions. For example, piperazinylalkyl side chains are added via nucleophilic substitution with bromoalkanes or aryl halides .
- Key Steps :
Alkylation of xanthine at N2.
Cyclocondensation to form the imidazopurine ring.
Functionalization of the 8-position via Suzuki coupling or alkylation.
Q. How do structural features of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives influence 5-HT1A receptor binding?
- Critical Modifications :
- Phenethyl Substituents : The 3,4-dimethoxyphenethyl group enhances lipophilicity and receptor interaction via π-π stacking with aromatic residues in the 5-HT1A binding pocket.
- Piperazinylalkyl Chains : Alkyl chain length and terminal aryl groups (e.g., fluorophenyl vs. trifluoromethylphenyl) modulate affinity and functional selectivity. For instance, 3-trifluoromethylphenyl increases agonistic potency in cAMP assays .
- Assays : Radioligand binding (Ki values) and functional assays (cAMP accumulation, β-arrestin recruitment) are used to quantify affinity and intrinsic activity .
Q. What in vitro models are used to evaluate antidepressant potential?
- Approach :
- Receptor Profiling : Competitive binding assays against 5-HT1A, 5-HT7, and D2 receptors.
- Functional Activity : Measurement of cAMP inhibition (via Gαi/o coupling) and β-arrestin recruitment (biased signaling) in HEK-293 cells transfected with 5-HT1A receptors .
- Selectivity : Cross-screening against adenosine (A3) receptors to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Case Study : AZ-853 vs. AZ-861 (differing in phenyl substituents):
- AZ-861 (3-trifluoromethylphenyl) exhibits stronger 5-HT1A agonism but lower brain penetration due to higher molecular weight.
- AZ-853 (2-fluorophenyl) shows better blood-brain barrier permeability, enhancing in vivo efficacy despite lower receptor affinity .
- Design Strategy :
| Substituent | 5-HT1A Ki (nM) | Brain Penetration (AUCbrain/AUCplasma) |
|---|---|---|
| 2-fluorophenyl | 12.3 | 0.85 |
| 3-CF3-phenyl | 8.7 | 0.45 |
Q. How to address contradictions between in vitro receptor affinity and in vivo efficacy?
- Example : AZ-861 has higher 5-HT1A affinity but weaker antidepressant-like effects in the forced swim test (FST) compared to AZ-853.
- Resolution :
PK Analysis : Measure brain-to-plasma ratios using LC-MS/MS. AZ-853’s higher brain exposure compensates for lower receptor affinity .
Mechanistic Studies : Pre-treat animals with 5-HT1A antagonists (e.g., WAY-100635) to confirm target engagement in FST .
Metabolic Stability : Use human liver microsomes (HLM) to assess first-pass metabolism; AZ-861 may have faster clearance .
Q. What methodologies evaluate safety profiles in preclinical models?
- Cardiovascular Effects :
- Monitor systolic blood pressure in rodents; AZ-853’s α1-adrenolytic activity reduces blood pressure .
- Metabolic Toxicity :
- Measure serum glucose, triglycerides, and cholesterol after repeated dosing. Both AZ-853 and AZ-861 induce lipid metabolism disturbances .
- Sedation :
- Rotarod and open-field tests quantify motor impairment. Weak sedation is observed at higher doses (>10 mg/kg) .
Data Contradiction Analysis
Q. Why does AZ-853 show superior in vivo efficacy despite lower 5-HT1A affinity than AZ-861?
- Hypothesis : Brain penetration and off-target effects (e.g., α1-adrenoreceptor antagonism) contribute to efficacy.
- Validation :
- PK/PD Modeling : Correlate brain concentration-time profiles with FST immobility reduction.
- Receptor Panels : Screen for α1-adrenoreceptor and D2 affinity; AZ-853’s α1-blockade may synergize with 5-HT1A activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
